

Unraveling the Primary Structure of Crotonamine: A Technical Guide

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Compound of Interest

Compound Name: Crotonamine

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An In-depth Examination of the Peptide Sequence and Structural Determination of a Key Rattlesnake Venom Toxin for Researchers and Drug Development Professionals.

Crotonamine, a small, basic polypeptide toxin found in the venom of the South American rattlesnake (*Crotalus durissus terrificus*), has garnered significant interest in the scientific community due to its diverse biological activities, including myotoxic, analgesic, and cell-penetrating properties.^{[1][2][3]} A thorough understanding of its primary structure is fundamental to elucidating its mechanism of action and harnessing its potential for therapeutic applications. This technical guide provides a comprehensive overview of the **crotonamine** peptide sequence, its primary structure, and the experimental methodologies employed in its characterization.

Crotonamine: Key Quantitative Data

The primary structure of **crotonamine** is characterized by a single polypeptide chain of 42 amino acid residues.^{[1][2][4][5]} Its composition is notably rich in basic residues, contributing to its high isoelectric point and cationic nature. The table below summarizes the key quantitative data associated with the primary structure of **crotonamine**.

Parameter	Value	Reference
Number of Amino Acid Residues	42	[1][2][4][5]
Molecular Weight (Reduced)	~4890.01 Da	[6]
Molecular Weight (Oxidized)	~4884.01 Da	[6]
Molecular Weight (by SDS-PAGE)	~4,500-5,000 Da (reduced/carboxymethylated)	[7]
Isoelectric Point (pI)	10.3	[6][8]
Total Basic Residues	11	[1]
Lysine (K)	9	[1][4]
Arginine (R)	2	[1][4]
Total Cysteine Residues (C)	6	[1][4]
Disulfide Bridges	3	[1][2][9]

The Primary Amino Acid Sequence

The definitive amino acid sequence of **crotamine** reveals the linear arrangement of its constituent residues. This sequence is crucial for understanding its structure-function relationship.

Sequence: YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCKKGS[1]

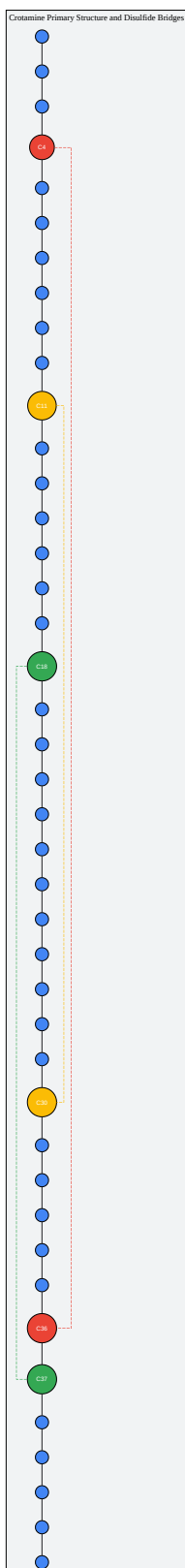
The Crucial Role of Disulfide Bridges

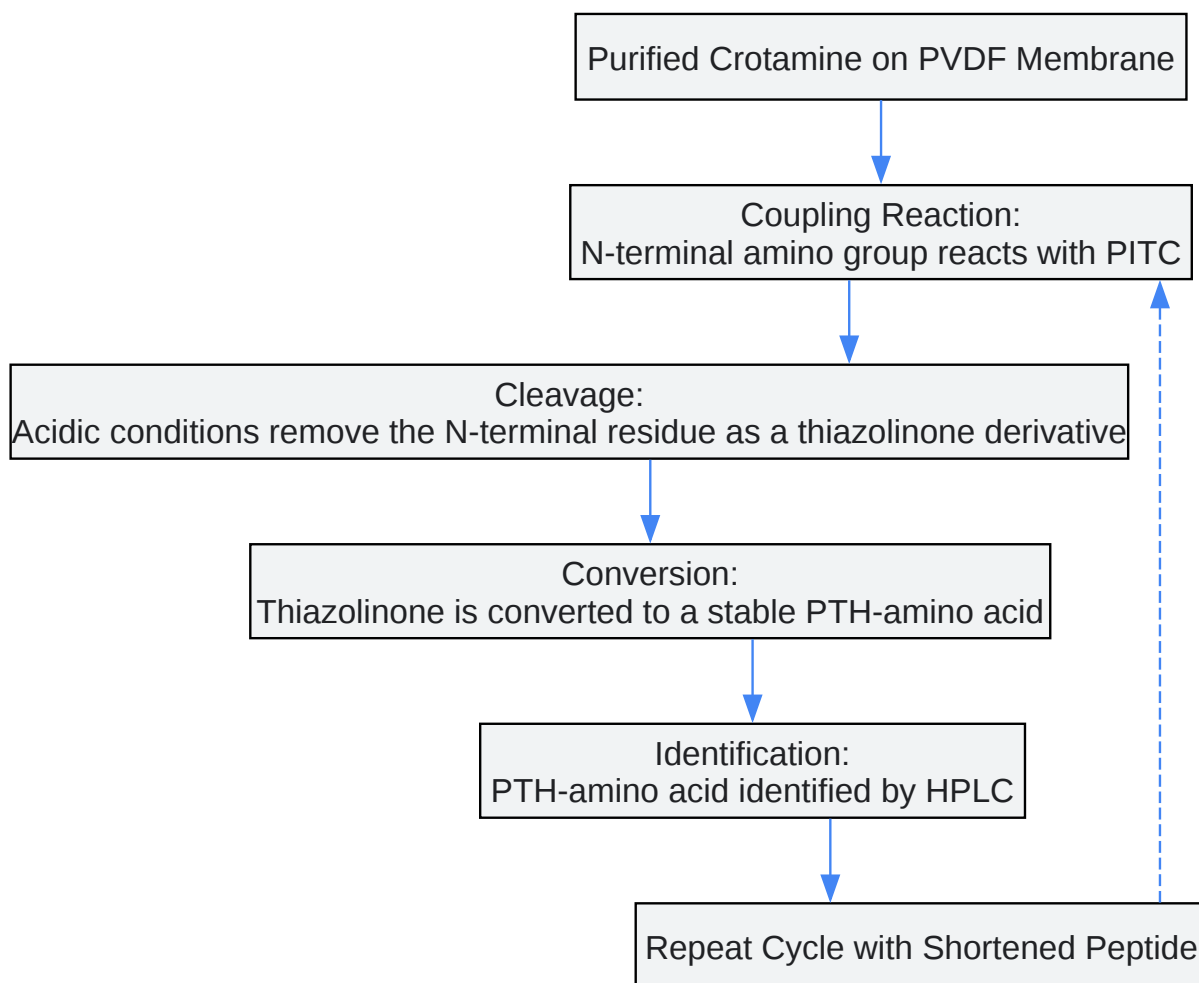
The primary structure of **crotamine** is stabilized by three intramolecular disulfide bridges. These covalent linkages between cysteine residues are essential for the correct folding and biological activity of the peptide. The specific connectivity of these bridges has been determined to be:

- Cys4 - Cys36

- Cys11 - Cys30
- Cys18 - Cys37[1][9]

These linkages create a compact, stable three-dimensional structure. The diagram below illustrates the linear amino acid sequence of **crotamine**, highlighting the positions of the cysteine residues and their disulfide bond connectivity.





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